An In-Depth Technical Guide to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a rigid, bicyclic diamine that has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure provides a versatile scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development. The pyrrole nucleus, a fundamental component of this molecule, is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the therapeutic potential of its derivatives.
Chemical Structure and Properties
The structure of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride consists of a saturated pyrrolo[3,4-b]pyrrole core with a benzyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for pharmaceutical applications.
Molecular Formula: C₁₃H₁₉ClN₂
Molecular Weight: 238.76 g/mol [1]
CAS Number: 1989659-75-7[1]
The rigid, fused-ring system of the octahydropyrrolo[3,4-b]pyrrole core imparts specific conformational constraints on the molecule. This rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The presence of two nitrogen atoms, one of which is a secondary amine in the free base form, allows for further functionalization and modulation of the compound's physicochemical and pharmacological properties.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₂ | [1] |
| Molecular Weight | 238.76 g/mol | [1] |
| CAS Number | 1989659-75-7 | [1] |
| Appearance | Solid (predicted) | [2] |
| Solubility | Assumed to be soluble in water and polar organic solvents. | General chemical principles |
| Storage | Room temperature | [1] |
Synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole Hydrochloride
The synthesis of 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride typically involves a multi-step process. A common strategy is the initial construction of the octahydropyrrolo[3,4-b]pyrrole core, followed by N-benzylation and subsequent conversion to the hydrochloride salt.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a representative synthesis based on established chemical principles for the formation of similar structures.
Step 1: Synthesis of the Octahydropyrrolo[3,4-b]pyrrole Core
The core bicyclic amine can be synthesized through various methods, including intramolecular cycloaddition reactions. A detailed protocol for a similar scaffold is described in the synthesis of 4-benzyloctahydropyrrolo-[3,4-b][3]oxazine derivatives, which can be adapted for this synthesis.[4]
Step 2: N-Benzylation of the Octahydropyrrolo[3,4-b]pyrrole Core
The secondary amine of the octahydropyrrolo[3,4-b]pyrrole core can be selectively benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base.
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Reaction Setup: Dissolve the octahydropyrrolo[3,4-b]pyrrole starting material in an appropriate aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.
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Addition of Benzylating Agent: Slowly add benzyl bromide or benzyl chloride to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours until completion.
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Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzyloctahydropyrrolo[3,4-b]pyrrole.
Step 3: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 1-Benzyloctahydropyrrolo[3,4-b]pyrrole free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., HCl in diethyl ether) to the stirred solution of the free base.
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Precipitation: The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride.
Mandatory Visualization: Synthetic Workflow
Caption: A generalized three-step synthetic workflow for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride.
Spectroscopic Characterization
While specific spectral data for 1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is not widely published, the expected spectroscopic features can be predicted based on its structure and the analysis of related compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm). The benzylic protons would appear as a singlet or an AB quartet. The protons on the saturated bicyclic core would appear in the aliphatic region (typically 1.5-4.0 ppm), with their multiplicity and coupling constants providing information about the stereochemistry of the ring junctions.
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¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons of the benzyl group (around 127-138 ppm) and the aliphatic carbons of the octahydropyrrolo[3,4-b]pyrrole core (typically in the range of 20-70 ppm). The benzylic carbon would be expected around 50-60 ppm.
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FTIR: The infrared spectrum would likely exhibit C-H stretching vibrations for both aromatic and aliphatic C-H bonds. The presence of the hydrochloride salt would be indicated by a broad absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N-H⁺ stretching vibration.
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Mass Spectrometry: The mass spectrum (of the free base) would show a molecular ion peak corresponding to the molecular weight of the free base (C₁₃H₁₈N₂). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the pyrrolidine rings.[5]
Applications in Drug Discovery
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its rigid scaffold is particularly useful for designing ligands with high affinity and selectivity for specific receptors and transporters in the central nervous system.
Serotonin and Dopamine Reuptake Inhibitors
This compound is a key building block in the development of serotonin and dopamine reuptake inhibitors.[1] These inhibitors are a major class of antidepressants and are also used to treat other psychiatric disorders. The octahydropyrrolo[3,4-b]pyrrole core can be elaborated with different functional groups to fine-tune the binding affinity and selectivity for the serotonin transporter (SERT) and the dopamine transporter (DAT). The benzyl group can also be modified or replaced to explore structure-activity relationships (SAR).
Mandatory Visualization: Role in CNS Drug Development
Caption: The central role of the title compound as an intermediate in the development of CNS-active pharmaceuticals.
Other Potential Applications
Derivatives of the pyrrolo[3,4-b]pyrrole and related pyrrolopyridine scaffolds have been investigated for a range of other biological activities, including:
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Antimicrobial Activity: Some derivatives have shown promising antibacterial and antifungal properties.
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Anticholinergic Activity: Certain analogs have demonstrated inhibitory effects on acetylcholine receptors.[6]
These findings suggest that the 1-Benzyloctahydropyrrolo[3,4-b]pyrrole scaffold can be a starting point for the development of a diverse range of therapeutic agents beyond CNS disorders.
Conclusion
1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride is a synthetically valuable and structurally significant molecule in the field of medicinal chemistry. Its rigid bicyclic framework provides an excellent platform for the design of potent and selective ligands for various biological targets. While its primary application to date has been as an intermediate in the synthesis of CNS agents, particularly serotonin and dopamine reuptake inhibitors, the broader pharmacological potential of its derivatives warrants further investigation. This technical guide has provided a comprehensive overview of its structure, properties, and synthesis, highlighting its importance for researchers and professionals in drug discovery and development.
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